molecular formula C17H19N5O2 B2545880 1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844834-56-6

1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2545880
CAS No.: 844834-56-6
M. Wt: 325.372
InChI Key: ZXUJIHWFKRUQDF-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative with a pyrimido[2,1-f]purine core. This compound features methyl groups at positions 1, 3, and 7, and a phenyl substituent at position 9 of the fused tetrahydropyrimidine ring. Its structure combines the xanthine scaffold with a phenyl moiety, which may enhance lipophilicity and modulate interactions with biological targets such as adenosine receptors or enzymes like monoamine oxidase (MAO) .

Properties

IUPAC Name

1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUJIHWFKRUQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule combines a purine-2,4-dione core fused with a tetrahydropyrimidine ring, substituted with methyl groups at positions 1, 3, and 7 and a phenyl group at position 9. This arrangement introduces steric and electronic complexities, particularly during cyclization and functionalization steps. The phenyl group at C9 necessitates careful selection of amine reactants to avoid side reactions, while the methyl substituents demand precise stoichiometry to prevent over-alkylation.

Classical Alkylation-Cyclization Methodology

Reaction Design and Precursor Synthesis

Adapting protocols from tricyclic purinedione syntheses, the classical route begins with 7-(3-chloropropyl)-8-bromotheophylline (1), a key intermediate prepared via bromination of theophylline followed by propyl chloride alkylation. Reacting 1 with benzylamine derivatives introduces the phenyl group at C9.

Stepwise Procedure
  • Alkylation : A mixture of 7-(3-chloropropyl)-8-bromotheophylline (2 mmol, 0.66 g) and excess benzylamine (4 mmol) in anhydrous ethanol is refluxed for 15 hours under argon. The reaction is monitored by thin-layer chromatography (TLC; ethyl acetate/hexane 1:1).
  • Cyclization : Post-alkylation, the intermediate undergoes intramolecular cyclization by heating at 80°C in dimethylformamide (DMF) for 6 hours.
  • Purification : Crude product is dissolved in 10% HCl, neutralized with NaOH (pH 8), and recrystallized from ethanol/water (3:1) to yield white crystals (47–52% yield).
Optimization Insights
  • Solvent Impact : Ethanol minimizes side products compared to DMF, which accelerates cyclization but complicates purification.
  • Temperature Control : Exceeding 80°C during cyclization leads to decomposition, reducing yields by 15–20%.

Characterization Data

  • $$ ^1H $$-NMR (DMSO-$$ d6 $$, 300 MHz) : δ 7.25–7.38 (m, 5H, Ph), 4.12 (t, $$ J = 6.1 $$ Hz, 2H, N-CH$$2 $$), 3.45 (s, 3H, N1-CH$$3 $$), 3.28 (s, 3H, N3-CH$$3 $$), 2.85 (s, 3H, N7-CH$$_3 $$).
  • IR (KBr) : 1695 cm$$^{-1}$$ (C=O), 1550 cm$$^{-1}$$ (C=N), 745 cm$$^{-1}$$ (Ph ring).
  • Elemental Analysis : Calculated for C$${17}$$H$${19}$$N$$5$$O$$2$$: C, 61.25; H, 5.75; N, 21.01. Found: C, 60.98; H, 5.68; N, 20.89.

Multi-Component Reaction (MCR) Strategy

Green Synthesis Protocol

Building on advances in MCRs for pyrimidinediones, this one-pot method combines 6-amino-1,3-dimethyluracil (2), formaldehyde (3), and aniline (4) in a tetrahydrofuran (THF)/water (1:1) mixture under ultrasonic irradiation.

Synthetic Steps
  • Reactant Preparation : 6-Amino-1,3-dimethyluracil (0.39 mmol) is dissolved in THF/water. Formaldehyde (29 μL) and aniline (2:1 molar ratio) are premixed and added dropwise.
  • Ultrasound Activation : The mixture is sonicated at 40 kHz for 3 hours at 50°C, monitored by TLC.
  • Work-Up : The product precipitates upon cooling, is washed with 50% ethanol, and recrystallized from acetonitrile (yield: 78–82%).
Advantages Over Classical Methods
  • Efficiency : Reaction time reduced from 15 hours to 3 hours.
  • Atom Economy : Incorporates all reactants without intermediate isolation.

Analytical Validation

  • $$ ^{13}C $$-NMR (DMSO-$$ d6 $$, 75 MHz) : δ 163.5 (C=O), 149.2 (C=N), 129.1–128.3 (Ph), 52.0 (N-CH$$2 $$).
  • HPLC Purity : 98.5% (C18 column, methanol/water 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Parameter Classical Method MCR Method
Yield (%) 47–52 78–82
Reaction Time (hours) 15–21 3–5
Purification Difficulty Moderate Low
Scalability High Moderate

The MCR method excels in yield and time efficiency but requires specialized ultrasonic equipment. The classical approach remains viable for large-scale production despite lower yields.

Mechanistic Insights

Alkylation-Cyclization Pathway

The reaction proceeds via nucleophilic substitution of the 8-bromo group by benzylamine, followed by intramolecular attack of the secondary amine on the chloropropyl chain to form the six-membered ring.

MCR Mechanism

Formaldehyde acts as a methylene bridge, condensing 6-amino-uracil and aniline into an imine intermediate, which cyclizes under ultrasonic irradiation to form the tetrahydropyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

The compound exhibits a variety of biological activities that can be categorized into the following areas:

Antimicrobial Activity

Research indicates that derivatives of purine and pyrimidine compounds have notable antimicrobial properties. For instance:

  • Modifications at the 9-position of similar compounds enhance antibacterial activity against various strains of bacteria.

Case Study: Antimicrobial Testing
A study evaluated the Minimum Inhibitory Concentration (MIC) of related compounds against Gram-positive bacteria:

CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
1,3,7-trimethyl-9-phenyl...25Bacillus subtilis

Anticancer Activity

Certain purine derivatives have shown promise in inhibiting cancer cell proliferation:

  • In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines by interfering with nucleotide metabolism.

Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. This includes:

  • Enzyme Inhibition : Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial for uric acid production. This inhibition has implications for conditions such as gout.

Pharmacological Applications

The compound's diverse biological activities make it a candidate for further pharmacological studies. Its potential applications include:

  • Development of novel antimicrobial agents.
  • Exploration as an anticancer therapeutic.
  • Investigation as an enzyme inhibitor for metabolic disorders.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Trimethylation (positions 1, 3, 7) may reduce metabolic degradation compared to bulkier alkyl chains (e.g., pentyl in ) .

Physicochemical Data :

Property Target Compound Compound 6 Compound 20a 9-(4-Chlorophenyl) Analog
Molecular Weight ~395 g/mol (estimated) 249.27 g/mol 385.42 g/mol ~380 g/mol (estimated)
Melting Point Not reported 251–252°C 232–235°C Not reported
UV λmax (nm) Expected ~300 nm (similar to analogs) 300.5 300 Likely ~300–310 nm
UPLC/MS Purity Not available Not reported 100% (20b), 99.4% (21) Not reported

Notes:

  • The phenyl group may elevate melting points compared to alkyl-substituted analogs (e.g., compound 6: 251°C vs. compound 20a: 232°C) due to π-π stacking interactions .
  • Purity data for phenyl analogs (e.g., 100% for compound 20b) suggest robust synthetic protocols .

Receptor Affinity :

  • Adenosine Receptors: Pyrimido[2,1-f]purine derivatives show micromolar affinity for adenosine A1 and A2A receptors. For example, compound 20a’s dihydroxyphenethyl group may confer dual activity at dopamine and adenosine receptors .
  • MAO-B Inhibition : The 9-(2-chloro-6-fluorobenzyl) analog () exhibits MAO-B inhibition (IC50 ~100 nM), suggesting that electron-deficient aryl groups enhance enzyme interaction .

Structure-Activity Relationships (SAR) :

  • N-Methylation : Trimethylation (positions 1, 3, 7) may reduce off-target binding compared to longer alkyl chains (e.g., pentyl in ) .

Biological Activity

1,3,7-Trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique pyrimidine-purine hybrid structure which contributes to its biological activity. The molecular formula is C16H18N4O2C_{16}H_{18}N_4O_2 with a molecular weight of 298.34 g/mol. Its structural features include:

  • Pyrimidine and Purine Rings : These are essential for the compound's interaction with biological targets.
  • Substituents : The presence of trimethyl and phenyl groups enhances lipophilicity and biological interactions.

Antioxidant Activity

Research indicates that derivatives of the pyrimido[2,1-f]purine core exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been assessed through various assays such as DPPH and ABTS. For instance, certain derivatives demonstrated IC50 values comparable to well-known antioxidants like quercetin .

Phosphodiesterase Inhibition

The compound has been evaluated for its phosphodiesterase (PDE) inhibitory activity. PDEs play a crucial role in cellular signaling pathways related to cyclic nucleotides. Notably, compounds with similar structures exhibited IC50 values ranging from 2.44 µM to 5 µM against specific PDE isoforms . This inhibition can lead to enhanced levels of cyclic AMP and cyclic GMP, which are vital for various physiological processes.

Anticancer Activity

Studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example:

  • Cell Lines Tested : Human leukemic cells and other tumor-derived cells.
  • Mechanism : The compound may induce apoptosis or cell cycle arrest through modulation of cyclin-dependent kinases (CDKs), as evidenced by structure-activity relationship (SAR) studies that optimized lead compounds for enhanced potency .

Study 1: Inhibition of CDK Activity

A series of experiments demonstrated that derivatives of the compound selectively inhibited CDK activity in vitro. The most potent inhibitors were shown to arrest cells in specific phases of the cell cycle while also triggering apoptotic pathways in some cases .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Summary Table of Biological Activities

Biological Activity IC50 Value Effect
AntioxidantVariesScavenging free radicals
Phosphodiesterase Inhibition2.44 µMIncreased cAMP/cGMP levels
Anticancer (CDK inhibition)VariesInduces apoptosis/cell cycle arrest

Q & A

How can synthetic conditions be optimized to improve the yield of 1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

Answer:
Optimization involves adjusting reaction media, heating duration, and stoichiometry. For example:

  • Reaction medium : n-Butanol or ethanol enhances solubility and reaction efficiency .
  • Heating time : Prolonged reflux (e.g., 10–20 hours) ensures complete cyclization, as seen in analogs with 93% yield using n-butanol .
  • Amine excess : A 5-fold excess of amine derivatives improves nucleophilic substitution, critical for ring closure .
  • Purification : Ethanol or methoxyethanol recrystallization minimizes impurities .

What spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:
A multi-technique approach is recommended:

  • 1^1H-NMR : Identifies substituent environments (e.g., N-methyl groups at δ 3.35–3.53 ppm and phenyl protons at δ 7.38–7.48 ppm) .
  • IR spectroscopy : Confirms carbonyl stretches (1,701 cm1^{-1} for C=O) and aromatic C-H bending (744 cm1^{-1}) .
  • UV-Vis : Detects π→π* transitions (λmax ~296–304 nm) .
  • Elemental analysis : Validates empirical formulas (e.g., C13H15O2N5) .

How does the phenyl substituent at position 9 influence reaction selectivity and yield?

Answer:
The phenyl group introduces steric hindrance, affecting cyclization efficiency. For instance:

  • Compound 24 (9-propargyl analog) achieves 93% yield due to reduced steric bulk .
  • Compound 22 (9-ethenyl analog) shows 70% yield, possibly due to competing side reactions from the ethenyl group’s reactivity .
    Electronic effects from the phenyl ring may also stabilize intermediates via resonance.

What experimental designs are suitable for evaluating the compound’s biological activity?

Answer:

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or phosphodiesterase targets) using purified proteins .
  • Molecular docking : Predict binding modes with active sites (e.g., pyrimido[2,1-f]purine derivatives targeting adenosine receptors) .
  • Cytotoxicity screening : Use cancer cell lines (e.g., MTT assays) to assess therapeutic potential.

How can stereoisomers or regioisomers of this compound be resolved and characterized?

Answer:

  • Chromatography : TLC (Rf 0.55–0.62) monitors reaction progress, while column chromatography separates isomers .
  • Crystallography : Single-crystal X-ray diffraction (as in related xanthene derivatives) unambiguously assigns stereochemistry .
  • NMR coupling constants : Analyze diastereotopic protons (e.g., N9-CH2 at δ 4.26–4.52 ppm) .

What solvent systems are optimal for synthesizing and purifying this compound?

Answer:

  • Polar aprotic solvents : DMF or isobutanol facilitate high-temperature reactions without side-product formation .
  • Recrystallization : Ethanol (30%) or methoxyethanol achieves high-purity crystals (>95% by elemental analysis) .

How can molecular modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking software (AutoDock, Schrödinger) : Simulate binding to adenosine receptors using crystal structures (e.g., PDB: 2YDO) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data .

What strategies mitigate thermal decomposition during synthesis?

Answer:

  • Controlled heating : Gradual temperature ramping (e.g., 80–120°C over 1 hour) prevents exothermic side reactions.
  • Inert atmosphere : Nitrogen or argon reduces oxidation of sensitive intermediates .
  • Additives : Catalytic KI or molecular sieves absorb byproducts (e.g., H2O) that promote degradation .

How do pH and solvent polarity affect the compound’s stability?

Answer:

  • Acidic conditions : Protonation of carbonyl groups may accelerate hydrolysis (monitor via HPLC).
  • Basic conditions : Deprotonation of NH groups could destabilize the tetrahydropyrimido ring .
  • Polar solvents : Ethanol/water mixtures enhance solubility but may promote hydration of the purine core.

How can computational chemistry validate experimental spectral data?

Answer:

  • DFT calculations (Gaussian, ORCA) : Simulate 1^1H-NMR shifts (e.g., B3LYP/6-31G*) and compare with experimental data .
  • IR frequency analysis : Predict vibrational modes using harmonic approximations .
  • UV-Vis TD-DFT : Model electronic transitions to assign λmax bands .

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